molecular formula C16H24N4O B5424425 N-1-adamantyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea

N-1-adamantyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea

Cat. No.: B5424425
M. Wt: 288.39 g/mol
InChI Key: NCSLCWSQFHUZTO-UHFFFAOYSA-N
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Description

N-1-adamantyl-N’-[2-(1H-imidazol-4-yl)ethyl]urea is a compound that combines the adamantyl group with an imidazole moiety through a urea linkage. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-[2-(1H-imidazol-4-yl)ethyl]urea typically involves the reaction of 1-adamantylamine with an appropriate isocyanate derivative of the imidazole compound. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: The compound can be reduced under specific conditions, potentially affecting the imidazole ring or the urea linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

N-1-adamantyl-N’-[2-(1H-imidazol-4-yl)ethyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-[2-(1H-imidazol-4-yl)ethyl]urea involves its interaction with specific molecular targets. The adamantyl group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes. The imidazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-1-adamantyl-N’-[2-(1H-imidazol-4-yl)ethyl]amine
  • N-1-adamantyl-N’-[2-(1H-imidazol-4-yl)ethyl]carbamate
  • N-1-adamantyl-N’-[2-(1H-imidazol-4-yl)ethyl]thiourea

Uniqueness

N-1-adamantyl-N’-[2-(1H-imidazol-4-yl)ethyl]urea stands out due to its specific urea linkage, which imparts unique chemical stability and biological activity compared to its analogs. The combination of the adamantyl and imidazole groups through a urea bond provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(1H-imidazol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-15(18-2-1-14-9-17-10-19-14)20-16-6-11-3-12(7-16)5-13(4-11)8-16/h9-13H,1-8H2,(H,17,19)(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSLCWSQFHUZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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